N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide
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Overview
Description
N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide is a chemical compound with the molecular formula C6H4F3N5O. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile with a triazole derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide: Known for its unique trifluoromethyl group, which imparts distinct chemical and biological properties.
This compound: Similar in structure but may differ in specific functional groups or substituents.
Uniqueness
This compound is unique due to its trifluoromethyl group, which enhances its stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5O/c1-14-4(6(7,8)9)3(12-13-14)5(15)11-2-10/h1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQJTSWTZFFXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)NC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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